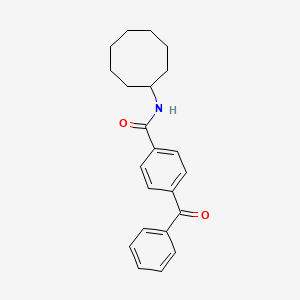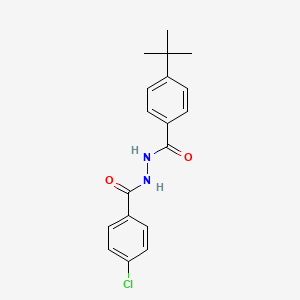
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one, also known as EPC-MOC, is a synthetic compound that belongs to the family of flavonoids. It has been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The mechanism of action of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Additionally, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to exert various biochemical and physiological effects. For instance, it has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 and interleukin-8 in human bronchial epithelial cells. It has also been found to induce apoptosis in human colon cancer cells by activating caspase-3 and caspase-9. Moreover, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in rat liver cells.
実験室実験の利点と制限
One of the advantages of using 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments is its high purity, which ensures reproducibility of results. Additionally, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to be stable under various experimental conditions, making it suitable for long-term studies. However, one of the limitations of using 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is its low solubility in water, which may limit its bioavailability in vivo. Moreover, the mechanism of action of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, which may hinder the development of targeted therapies.
将来の方向性
There are several future directions for research on 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one. One of the areas of interest is the development of novel drug delivery systems that can enhance its bioavailability in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one and its potential targets in cells. Moreover, the anti-cancer activity of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one needs to be validated in vivo using animal models. Finally, the safety and toxicity profile of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one needs to be thoroughly evaluated before its clinical application.
合成法
The synthesis of 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one involves the reaction of 6-ethyl-4H-chromen-4-one with 4-isopropylphenol and sodium hydride in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out at a temperature of 80°C for 24 hours to yield 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one with a purity of over 95%.
科学的研究の応用
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, 6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
6-ethyl-7-methoxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-14-10-17-19(11-18(14)23-4)24-12-20(21(17)22)25-16-8-6-15(7-9-16)13(2)3/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOGMFDEFERDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)
![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)

![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![3,4-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5721709.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)



